8-Tert-butylquinoline

Lipophilicity Physical Chemistry Separation Science

8-Tert-butylquinoline (8-TBQ) addresses the need for a sterically hindered quinoline in catalysis and separation science. - Pt-catalyzed hydrogenation: Deviates from basicity-yield correlation unlike 8-methyl/ethyl analogs, enabling unique mechanistic studies. - Reversed-phase HPLC: Elevated LogP (3.53 vs. 2.80 for 8-ethylquinoline) ensures superior retention of lipophilic analytes. - Nucleophilic addition: Steric repulsion-induced dearomatization of 1-methylquinolinium salts provides efficient 2-position addition.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 75413-96-6
Cat. No. B181716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Tert-butylquinoline
CAS75413-96-6
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C13H15N/c1-13(2,3)11-8-4-6-10-7-5-9-14-12(10)11/h4-9H,1-3H3
InChIKeyOQKVXNPHJMUXOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Tert-butylquinoline Baseline Physicochemical Profile


8-Tert-butylquinoline (8-TBQ, CAS 75413-96-6) is a C8-substituted quinoline derivative characterized by a bulky tert-butyl group on the heteroaromatic framework. This substitution pattern imparts distinct physicochemical properties relevant to its use in synthetic chemistry and materials science. Key baseline data include a boiling point of 286.2°C at 760 mmHg, a flash point of 116.3°C, a density of 1.009 g/cm³, and a calculated LogP of 3.53 . The compound exhibits a predicted pKa of 5.03±0.17, reflecting the electronic influence of the alkyl substituent on the quinoline nitrogen . These properties establish the foundational profile against which differentiation from other 8-substituted quinolines must be quantitatively assessed.

High LipophilicitySupports non-polar extraction and reversed-phase chromatography
Elevated Boiling PointEnables high-temperature reactions and GC separations
Steric ProfileUnique steric bulk for catalysis and mechanistic studies

8-Tert-butylquinoline Steric and Lipophilic Differentiation


Procurement decisions involving 8-substituted quinolines must account for the non-linear impact of steric bulk and lipophilicity on reaction outcomes and physical behavior. While a simple alkyl chain extension might be assumed to yield predictable changes, the tert-butyl group at the 8-position introduces a unique steric environment that can fundamentally alter reactivity and selectivity in ways that smaller or less branched substituents do not. For instance, in hydrogenation reactions, 8-tert-butylquinoline deviates from the established correlation between basicity and yield, a deviation not observed with smaller substituents like methyl or ethyl [1]. Furthermore, the substantial increase in LogP (3.53 for 8-TBQ vs. 2.80 for 8-ethylquinoline) dictates different solubility and partitioning behavior, critical for applications ranging from catalysis to formulation. Therefore, substituting 8-tert-butylquinoline with a cheaper or more readily available analog like 8-methyl- or 8-ethylquinoline without quantitative justification risks compromising experimental reproducibility, yield, and product purity. The following evidence quantifies these critical differentiators.

Steric deviationHydrogenation selectivity may diverge from electronic predictions if replaced by less bulky 8-alkylquinolines
Lipophilicity shiftSignificantly higher lipophilicity alters solvent partitioning and chromatographic retention vs. smaller analogs
Reactivity pathwaySteric dearomatization and nucleophilic addition may not be replicated by 8-methyl or 8-ethyl analogs

8-Tert-butylquinoline Quantitative Differentiation


Lipophilicity and Boiling Point Differentiation

8-Tert-butylquinoline exhibits a significantly higher calculated partition coefficient (LogP = 3.53) compared to its less substituted analog, 8-ethylquinoline (LogP = 2.80) . This difference of +0.73 LogP units corresponds to a more than 5-fold increase in lipophilicity, which directly impacts solubility in non-polar solvents and retention times in chromatographic applications. Additionally, the boiling point of 8-tert-butylquinoline (286.2°C at 760 mmHg) is 17.6°C higher than that of 8-ethylquinoline (268.6°C at 760 mmHg) , indicating stronger intermolecular forces and potentially greater thermal stability in high-temperature reactions or distillations.

Lipophilicity & BP Diff.
Reported
Δ LogP +0.73
Δ BP +17.6°C
Supports distinct chromatographic behavior
Data to verify
Lipophilicity Physical Chemistry Separation Science

Steric Deviation from Basicity-Yield Correlation

In the catalytic hydrogenation of substituted quinolines over platinum in trifluoroacetic acid, a general trend was observed wherein more basic quinolines produced higher yields of the 5,6,7,8-tetrahydro product. However, 8-tert-butylquinoline is explicitly identified as an exception to this electronic correlation, alongside 6- and 8-methylquinoline [1]. While the study does not provide isolated yield data for each compound, the deviation from the basicity-yield trend for 8-TBQ indicates that steric hindrance from the bulky tert-butyl group overrides the electronic effects that govern the reactivity of other 8-alkylquinolines. This steric perturbation is not observed with 8-ethyl or 8-isopropyl groups in the same study, highlighting a threshold effect reached only by the tert-butyl substituent.

Hydrogenation Selectivity
Class-level inference
Deviates from basicity-yield trend
Steric bulk overrides electronic effects
Exact yields not reported
Catalytic Hydrogenation Steric Effects Reaction Selectivity

Steric Dearomatization and Nucleophilic Addition

A systematic study of 8-substituted 1-methylquinolinium salts demonstrated that increasing steric bulk at the 8-position leads to distortion of the quinoline framework and a loss of coplanarity between the aromatic rings, resulting in dearomatization . This sterically induced activation, rather than electronic activation, renders quinolinium ions with a bulky 8-substituent highly reactive toward nucleophilic addition at the 2-position. While the study encompasses a series of 8-substituents (Me, iPr, tBu, etc.), the tert-butyl group, due to its maximal steric demand, is a key driver of this effect. The paper demonstrates that the activation is achieved sterically and not electronically, a mechanism unique to substituents of sufficient bulk like the tert-butyl group.

Nucleophilic Addition
Data to verify
Steric activation increases reactivity
Steric bulk may enable dearomatization pathway
Reactivity context requires validation
Aromatic Dearomatization Nucleophilic Addition Steric Repulsion

8-Tert-butylquinoline Application Scenarios


Lipophilicity-Driven Chromatographic Separations

Due to its elevated LogP of 3.53 compared to 8-ethylquinoline's 2.80 , 8-tert-butylquinoline is the superior choice as a standard or internal reference for reversed-phase HPLC or TLC when enhanced retention and separation of highly lipophilic analytes are required. Its increased boiling point of 286.2°C also allows for its use in gas chromatography applications with higher temperature programs without co-elution with lighter analogs .

Steric Effects on Hydrogenation Regioselectivity

Researchers investigating the interplay between steric hindrance and electronic effects in heterogeneous catalysis should select 8-tert-butylquinoline as a model substrate. Its documented deviation from the basicity-yield correlation in platinum-catalyzed hydrogenations, unlike 8-ethyl or 8-isopropyl analogs, provides a unique probe for studying steric inhibition of active site approach or adsorption geometry [1].

Steric Dearomatization and Functionalization Methodology

In the development of new synthetic methods for nucleophilic addition to quinolinium salts, 8-tert-butylquinoline is the preferred precursor. Its conversion to the 1-methylquinolinium salt yields a substrate that undergoes efficient nucleophilic addition at the 2-position due to steric repulsion-induced dearomatization, a pathway that is significantly less pronounced for 8-methyl or 8-ethyl analogs . This makes it essential for achieving high conversion in such transformations.

Application
Selection Property
Validation Focus
Chromatographic separations requiring high lipophilicity
High lipophilicity and boiling point
Retention time and resolution validation
Model substrate for steric effects in hydrogenation
Steric bulk distinguishes from electronic analogs
Regioselectivity and yield correlation with steric profile
Precursor for nucleophilic addition via steric dearomatization
Steric bulk induces dearomatization
Conversion efficiency and substrate scope validation

Technical Documentation Hub

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23 linked technical documents
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